N-benzyl-2-isopropoxybenzamide
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-benzyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)20-16-11-7-6-10-15(16)17(19)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
MMFGXSMBYKCRPL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticonvulsant Activity
One of the notable applications of N-benzyl-2-isopropoxybenzamide derivatives is in the field of anticonvulsant research. Studies have demonstrated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. For instance, specific derivatives showed effective ED50 values comparable to established anticonvulsants like phenytoin . The structural modifications in these compounds, such as the introduction of heteroatoms at specific positions, have been linked to enhanced activity.
Table 1: Anticonvulsant Activity of N-benzyl Derivatives
| Compound Name | ED50 (mg/kg) | Administration Route |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Intraperitoneal |
| Phenytoin | 6.5 (i.p.) | Intraperitoneal |
Antiprotozoal Activity
This compound has also been investigated for its antiprotozoal effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that this compound can act as a minor groove binder, disrupting the kinetoplast DNA function essential for the parasite's survival. This mechanism was validated through in vitro and in vivo studies, demonstrating its potential as a therapeutic agent against kinetoplastid parasites .
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have been explored extensively. Various synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) that suggest potent antimicrobial effects, making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity of N-benzyl Derivatives
| Compound Name | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N18 | 4.53 | HCT116 Cancer Cell Line |
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound derivatives. Compounds from this class have shown promising results against human colorectal carcinoma cell lines, with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil (5-FU). This suggests that they may be effective in cancer treatment protocols .
Table 3: Anticancer Activity Against HCT116 Cell Line
| Compound Name | IC50 (µM) |
|---|---|
| N9 | 5.85 |
| N18 | 4.53 |
| 5-FU | 9.99 |
Mechanism of Action and Future Directions
The mechanisms by which this compound exerts its biological activities include interaction with specific molecular targets such as dihydrofolate reductase and other enzymes involved in critical metabolic pathways. Ongoing research is focused on elucidating these mechanisms further to optimize the structure for enhanced efficacy and reduced side effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Amino vs. Alkoxy Groups: 2-Aminobenzamides (e.g., from ) exhibit enhanced hydrogen-bonding capacity due to the amine group, improving solubility in polar solvents compared to this compound’s ether-linked isopropoxy group .
- Positional Isomerism : In nitrobenzamides (), the o-nitro isomer shows higher electrophilicity than p-nitro analogs, suggesting that the 2-isopropoxy group in this compound may similarly influence electronic properties at the benzene ring .
Insights :
- This compound’s synthesis mirrors that of other benzamides but requires careful control of steric hindrance from the isopropoxy group.
2.3. Physicochemical Properties
Table 3: Comparative Physicochemical Data
Analysis :
- The benzyl and isopropoxy groups in this compound contribute to its high LogP, indicating superior membrane permeability compared to dimethyl or hydroxylated analogs.
- The hydroxyl group in N-(2-Hydroxy...) enhances solubility in polar aprotic solvents like DMSO, advantageous for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
